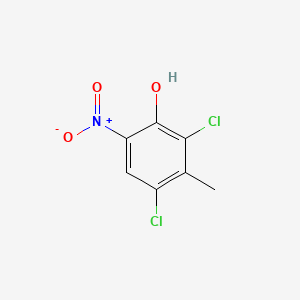

2,4-Dichloro-3-methyl-6-nitrophenol

Descripción

Historical Context and Initial Research Trajectories

The initial research interest in 2,4-Dichloro-3-methyl-6-nitrophenol and related compounds has been heavily centered on their synthesis. A significant development in this area was the establishment of a practical and efficient method for its preparation. Research published in 1993 detailed a synthesis route involving the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene using potassium hydroxide (B78521) (KOH) and water. chemicalbook.comtandfonline.com This method proved effective, achieving a high yield of 95–99% and a purity of over 95%. chemicalbook.comtandfonline.com

The starting materials for such syntheses are often common industrial chemicals, highlighting the compound's position as a derivative product within larger chemical manufacturing frameworks. chemsrc.com Early investigations were driven by the broader exploration of chlorophenols and their derivatives, which are recognized as important intermediates in the production of a wide range of commercial products, including agricultural chemicals, dyes, and pharmaceuticals. nih.gov The development of synthetic pathways for compounds like this compound was a logical extension of this industrial and academic focus. google.com

Significance and Relevance in Chemical and Biological Sciences

The primary significance of this compound in the chemical sciences lies in its role as a chemical intermediate. chemicalbook.com It serves as a building block for creating more complex molecules. The presence of reactive sites on its structure—the hydroxyl, nitro, and chloro groups—allows for a variety of chemical transformations.

In the biological sciences, the relevance of this compound is often inferred from the activities of structurally similar molecules. For instance, the broader class of chlorinated nitrophenols has been investigated for various biological activities. A related compound, 2,4-Dichloro-6-nitrophenol (B1219690), is known for its use as a herbicide and pesticide. guidechem.com Furthermore, research into the environmental transformation and biological effects of other chlorinated nitrophenols, such as the anti-androgenic activity of 2,4-dichloro-6-nitrophenol in aquatic life, underscores the biological importance of this class of chemicals. nih.gov These studies provide a basis for understanding the potential roles and effects of this compound.

Overview of Key Research Areas

Academic and industrial research pertaining to this compound is concentrated in a few key areas:

Synthetic Chemistry: A major focus remains on optimizing and developing novel synthetic routes. The goal is often to improve yield, purity, and cost-effectiveness, and to utilize readily available precursors such as 4-Chloro-3-methylphenol. chemicalbook.com

Intermediate for Agrochemicals: Drawing from the known herbicidal and pesticidal properties of similar compounds, research explores the potential of this compound as a precursor for new agrochemicals. guidechem.com

Environmental Science: The study of nitrophenols and their chlorinated derivatives as environmental substances is a significant research area. mdpi.comresearchgate.net Investigations into the environmental fate, transformation, and the formation of disinfection byproducts from related nitrophenols during water treatment processes are of particular interest. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 39549-27-4 chemicalbook.comchemsrc.combuyersguidechem.com |

| Molecular Formula | C₇H₅Cl₂NO₃ buyersguidechem.com |

| Molecular Weight | 222.02 g/mol |

| Synonyms | 6-Nitro-2,4-dichloro-3-methylphenol; 2,4-dichloro-6-nitro-m-cresol buyersguidechem.com |

Table 2: Related Compounds in Research

| Compound Name | CAS Number | Context/Area of Research |

| 4-Nitrotoluene | 99-99-0 | Precursor in synthesis chemsrc.com |

| 4-Chloro-3-methylphenol | 59-50-7 | Precursor in synthesis chemsrc.com |

| 2,4-Dichloro-6-nitrophenol | 609-89-2 | Herbicide, pesticide, environmental studies guidechem.comnih.govnih.gov |

| 2,3,6-trichloro-4-nitrotoluene | Not Available | Intermediate in the synthesis of this compound chemicalbook.comtandfonline.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-3-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-3-4(8)2-5(10(12)13)7(11)6(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBRJHMTAZXHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885775 | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39549-27-4 | |

| Record name | 2,4-Dichloro-3-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39549-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for 2,4-Dichloro-3-methyl-6-nitrophenol

The production of this compound can be achieved through various distinct synthetic routes, each starting from different precursors and involving a unique sequence of chemical transformations.

Preparation by KOH/H2O Hydrolysis of Chlorinated p-Nitrotoluene Products

A practical and high-yield synthesis of this compound involves the hydrolysis of a mixture of chlorinated p-nitrotoluene products. This method utilizes potassium hydroxide (B78521) in water (KOH/H2O) for the hydrolysis step, often in the presence of a phase transfer catalyst to facilitate the reaction. chemicalbook.comresearchgate.net

The process begins with the chlorination of p-nitrotoluene, which results in a mixture of compounds. The major and desired intermediate in this mixture is 2,3,6-trichloro-4-nitrotoluene. chemicalbook.comresearchgate.net This specific trichlorinated derivative is then subjected to hydrolysis. The reaction demonstrates high selectivity, as other chlorinated byproducts in the mixture, such as dichloro- and tetrachloro-p-nitrotoluenes, are resistant to hydrolysis under the same conditions. researchgate.net

This resistance allows for a straightforward separation. The desired product, this compound, forms a phenol (B47542) salt in the aqueous phase, which precipitates and can be easily separated by filtration from the unreacted organic byproducts. researchgate.net Subsequent acidification of the salt yields the final product. This route is notable for its efficiency, achieving yields of 95–99% (based on the amount of 2,3,6-trichloro-4-nitrotoluene) and a purity of over 95%. chemicalbook.comresearchgate.net

Nitration of 2,4-Dichloro-3-methylphenol (B1680316) with Halogenating Agents

The synthesis of this compound via the direct nitration of 2,4-dichloro-3-methylphenol is not a prominently documented or commonly employed method in the reviewed scientific literature. While the nitration of phenols is a general class of organic reactions, the specific regioselectivity on a substrate as heavily substituted as 2,4-dichloro-3-methylphenol presents significant challenges. The directing effects of the two chloro groups, the methyl group, and the activating hydroxyl group would likely lead to a mixture of nitrated isomers, complicating the isolation of the desired product. Research on the nitration of similarly structured dichlorinated phenols often results in the formation of various isomers or even displacement of existing substituents, depending on the reaction conditions.

Preparation from 4-Chloro-5-methylphenol via Sulfonation, Chlorination, and Nitration

An alternative, multi-step synthesis for this compound starts with 4-chloro-5-methylphenol. google.comgoogle.com This pathway is more complex, involving a sequence of three key transformations: sulfonation, chlorination, and nitration.

The process is initiated by the sulfonation of 4-chloro-5-methylphenol, which introduces a sulfonic acid group onto the aromatic ring. This is followed by a chlorination step to add a second chlorine atom, yielding 2-sulfo-4,6-dichloro-5-methylphenol. The final step involves nitration, where the sulfonic acid group is replaced by a nitro group to form the target molecule. google.com While this route involves a greater number of reaction stages, it provides a viable, albeit more intricate, pathway to the desired compound. google.com

Processes for Preparation of 2,4-Dichloro-3-alkyl-6-nitrophenols from 1-Alkyl-4-nitrobenzenes

A general method has been developed for the synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols from 1-alkyl-4-nitrobenzenes. google.com This process involves the chlorination of a 1-alkyl-4-nitrobenzene (where the alkyl group is typically a C2-C8 chain) in the presence of a catalyst, followed by hydrolysis of the resulting chlorinated product. researchgate.netgoogle.com

However, this convenient route presents challenges when the alkyl group is methyl (as in the case of p-nitrotoluene). The hydrolysis of the direct intermediate, 2,3,6-trichloro-4-nitrotoluene, under certain conditions was found to be problematic, leading to dimerization products instead of the desired nitrophenol. researchgate.net A key innovation to overcome this was the use of a phase transfer catalyst during the hydrolysis step, which successfully yielded this compound. researchgate.net For longer alkyl chains (C2-C8), the hydrolysis of the corresponding 1,2,5-trichloro-4-alkylnitrobenzenes with potassium hydroxide in aqueous methanol (B129727) proceeds with high yields (70-85%). researchgate.net

Precursor Chemistry and Intermediate Reactions

The design and efficiency of the synthetic pathways to this compound are heavily dependent on the chemistry of the precursors and the control of intermediate reactions.

Role of Nitrotoluene Chlorination in Pathway Design

The chlorination of p-nitrotoluene is a critical initial step in one of the most practical synthesis routes. researchgate.net The objective is to maximize the formation of 2,3,6-trichloro-4-nitrotoluene, the direct precursor for the subsequent hydrolysis. chemicalbook.comresearchgate.net

Derivatives and Related Phenolic Intermediates in Synthesis

The synthesis of this compound and its analogs can be approached through multi-step pathways that utilize various phenolic intermediates. One documented route begins with 4-chloro-5-methylphenol, which undergoes sulfonation, followed by chlorination and subsequent nitration to yield the target compound. google.comgoogle.com However, this process is noted for its disadvantages, including the large number of reaction stages and the inherent difficulties in obtaining the necessary starting materials in high purity. google.com For instance, m-alkylphenols like m-cresol, and the 4-chloro-5-alkylphenols derived from them, are challenging to prepare in a pure form. google.com

A more general and economically efficient process has been developed for a class of related compounds, the 2,4-dichloro-3-alkyl-6-nitrophenols, where the alkyl group (R) is a C₂-C₈ carbon chain. google.com This method starts with the corresponding 1-alkyl-4-nitrobenzenes. The process involves the chlorination of these precursors, followed by hydrolysis to yield the desired nitrophenols. google.com These derivatives are valuable as they can be converted through reduction into their corresponding amino compounds, which serve as crucial intermediates in the manufacturing of cyan couplers for photographic papers. google.com

The table below summarizes key phenolic intermediates and derivatives involved in these synthetic pathways.

| Compound Name | Role in Synthesis | Starting Material |

| 4-Chloro-5-methylphenol | Key intermediate | m-Cresol |

| 2-Sulfo-4-chloro-5-methylphenol | Intermediate after sulfonation | 4-Chloro-5-methylphenol |

| 2-Sulfo-4,6-dichloro-5-methylphenol | Intermediate after chlorination | 2-Sulfo-4-chloro-5-methylphenol |

| 2,4-Dichloro-3-alkyl-6-nitrophenols | Target derivatives (R = C₂-C₈) | 1-Alkyl-4-nitrobenzenes |

| 2,4-Dichloro-3-alkyl-6-aminophenols | Final derivative for industrial use | 2,4-Dichloro-3-alkyl-6-nitrophenols |

Optimization of Synthetic Processes for Purity and Yield

This process involves two main stages: the chlorination of p-nitrotoluene to produce a mixture of chlorinated products, followed by the selective hydrolysis of the key intermediate. The major chlorination product and crucial intermediate is 2,3,6-trichloro-4-nitrotoluene. tandfonline.comtandfonline.com Optimization of this chlorination step is critical. By controlling reaction parameters such as time and temperature in the presence of iron powder and iodine, yields of 89-90% for 2,3,6-trichloro-4-nitrotoluene can be achieved. tandfonline.com For example, to maximize the yield of this specific trichloro-isomer, the reaction should be conducted for 4 hours at 40°C or 5 hours at 50°C. tandfonline.com

The subsequent hydrolysis of the chlorination product mixture is performed using potassium hydroxide in water (KOH/H₂O), often with a phase transfer catalyst. tandfonline.comtandfonline.com This step is highly selective. The desired product, this compound, is formed from the hydrolysis of 2,3,6-trichloro-4-nitrotoluene and precipitates as its potassium salt from the aqueous phase. tandfonline.com Crucially, other chlorinated byproducts, such as dichloro-, tetrachloro-, and residual monochloro-p-nitrotoluene, are resistant to hydrolysis under these conditions and remain in the organic phase. tandfonline.com This differential reactivity allows for a simple and effective separation by filtration. After separating the phenol salt, acidification yields the final product. tandfonline.com

This optimized process consistently achieves a high yield of 95–99% and a purity of over 95%. tandfonline.comtandfonline.com The table below outlines the impact of reaction conditions on the synthesis.

| Parameter | Condition | Effect on Yield/Purity |

| Chlorination Temperature | 40-50°C | Optimizes formation of 2,3,6-trichloro-4-nitrotoluene intermediate. tandfonline.com |

| Chlorination Time | 4-5 hours | Maximizes yield of the key trichloro-intermediate. tandfonline.com |

| Hydrolysis | KOH/H₂O | Selectively hydrolyzes 2,3,6-trichloro-4-nitrotoluene. tandfonline.com |

| Separation Method | Phase separation & filtration | Achieves >95% purity by removing unhydrolyzed byproducts. tandfonline.com |

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2,4-Dichloro-3-methyl-6-nitrophenol.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups. For a related compound, 2,4-dichloro-6-nitrophenol (B1219690), the FTIR spectrum was recorded in the 4000–400 cm⁻¹ region. nih.gov The analysis of these spectra allows for the assignment of specific vibrational frequencies to corresponding functional groups within the molecule.

Key vibrational modes observed in nitrophenol derivatives include O-H stretching, C-H stretching, N-O stretching of the nitro group, and C-Cl stretching. The positions of these bands provide valuable information about the electronic environment and bonding within the molecule.

Interactive Table: Characteristic FTIR Vibrational Frequencies for Nitrophenol Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretching | 3200-3600 | Associated with the hydroxyl group. |

| Aromatic C-H Stretching | 3000-3100 | Pertains to the C-H bonds on the benzene (B151609) ring. |

| Asymmetric N-O Stretching | 1500-1550 | Characteristic of the nitro (NO₂) group. |

| Symmetric N-O Stretching | 1335-1370 | Also characteristic of the nitro (NO₂) group. |

| C-Cl Stretching | 600-800 | Relates to the carbon-chlorine bonds. |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. For 2,4-dichloro-6-nitrophenol, the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. nih.gov This technique is particularly sensitive to non-polar bonds and provides additional information for a complete vibrational analysis.

Studies on nitrophenol isomers using Raman spectroscopy have identified characteristic peaks that can distinguish between different positional isomers. spectroscopyonline.com The combination of both FTIR and FT-Raman data allows for a more comprehensive and accurate assignment of the vibrational modes of the molecule. nih.gov

Interactive Table: Key FT-Raman Bands for Nitrophenol Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Ring Breathing Mode | 990-1010 | A collective vibration of the entire benzene ring. |

| C-NO₂ Stretching | 1300-1350 | Vibration of the bond connecting the nitro group to the ring. |

| C-Cl Stretching | 600-800 | Corresponds to the carbon-chlorine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 222.025 g/mol . chemsrc.com In a mass spectrometer, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum.

Analysis of the fragmentation pattern can help identify the different components of the molecule. For instance, the loss of a nitro group (NO₂) or chlorine atoms would result in characteristic peaks in the mass spectrum. youtube.com A predicted GC-MS spectrum for the related compound 2,4-dichloro-6-nitrophenol shows significant peaks that can be interpreted to deduce its structure. hmdb.canist.gov

Interactive Table: Predicted Collision Cross Section Data for 2,4-dichloro-6-nitrophenol

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.95628 | 134.9 |

| [M+Na]⁺ | 229.93822 | 145.1 |

| [M-H]⁻ | 205.94172 | 137.2 |

| [M+K]⁺ | 245.91216 | 136.9 |

| [M]⁺ | 206.94845 | 136.4 |

| [M]⁻ | 206.94955 | 136.4 |

Data sourced from PubChemLite for the related compound 2,4-dichloro-6-nitrophenol. uni.lu

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be used to predict its optimized geometry and vibrational frequencies. nih.govresearchgate.net

These calculated frequencies can then be compared with the experimental data obtained from FTIR and FT-Raman spectroscopy. nih.gov This comparison helps to validate the experimental assignments and provides a more detailed interpretation of the vibrational spectra. sphinxsai.com For instance, DFT calculations have been successfully employed to analyze the vibrational spectra of related compounds like 2,4-dichloro-6-nitrophenol and 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate. nih.govnih.gov The B3LYP functional is a popular hybrid functional used for these types of calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. For nitrophenol and nitroaromatic compounds, which are structurally related to this compound, QSAR studies have been instrumental in forecasting their toxic effects. nih.govmdpi.com

These models often utilize a range of molecular descriptors, including constitutional and topological indices, connectivity indices, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (EHUMO) and Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov For instance, the toxicity of nitrophenols to the algae Chlorella vulgaris has been predicted using QSAR models built with Multiple Linear Regression (MLR) and the Ordinary Least Square (OLS) method. nih.gov

In studies on the acute oral toxicity of nitroaromatic compounds in rodents, QSAR models have been developed using methods like the simple representation of molecular structure (SiRMS). These models have demonstrated that hydrophobicity, as well as electrostatic and Van der Waals interactions, are significant contributors to the toxicity of these compounds. nih.gov Other research has successfully used specific substructures generated by Monte Carlo optimization as descriptors to predict the acute oral toxicity of nitroaromatic compounds in rats. nih.govmdpi.com The primary aim of these QSAR studies is to develop robust and predictive models that can reduce the need for animal testing and provide reliable information for risk assessment. nih.govmdpi.commdpi.com

Molecular Docking and Interaction Studies (Implied by Pharmacokinetics)

While specific molecular docking studies for this compound are not extensively detailed in the provided information, the principles of molecular docking are crucial for understanding its potential biological interactions. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme. chemrevlett.comfigshare.com This information is vital for predicting the compound's pharmacokinetic profile.

For related compounds, such as other nitrophenols, pharmacokinetic studies have shown that they undergo extensive metabolism. nih.govcdc.gov For example, p-nitrophenol is metabolized through conjugation with glucuronic acid and sulfates. nih.govcdc.gov The distribution and metabolism of these compounds are influenced by their interactions with various enzymes and transport proteins, which can be modeled using molecular docking. The binding affinity and interaction patterns revealed by docking studies can help explain the observed pharmacokinetic behavior, such as absorption, distribution, metabolism, and excretion (ADME). figshare.comresearchgate.net

Predicted Pharmacokinetic Parameters (e.g., GI absorption, BBB permeance, P-gp substrate, CYP inhibition)

Predictive models are frequently used to estimate the pharmacokinetic properties of compounds early in the drug discovery process. For compounds structurally similar to this compound, these predictions offer insights into their likely behavior in the body.

Gastrointestinal (GI) Absorption: The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal tract. Models predict that many nitrophenol derivatives are readily absorbed. cdc.gov

Blood-Brain Barrier (BBB) Permeance: The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. Predictive models can estimate this permeance based on molecular properties.

P-glycoprotein (P-gp) Substrate: P-glycoprotein is an efflux pump that can remove drugs from cells, affecting their bioavailability. Computational models can predict whether a compound is likely to be a substrate for P-gp.

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are crucial for the metabolism of many drugs. Inhibition of these enzymes can lead to drug-drug interactions. Predictive models are used to assess the potential of a compound to inhibit various CYP isoforms. For example, 4-nitrophenol (B140041) hydroxylation to 4-nitrocatechol (B145892) is mediated by the CYP2E1 enzyme. cdc.gov

A summary of predicted pharmacokinetic parameters for a related compound, 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542), is presented in the table below. researchgate.net

| Parameter | Prediction |

| GI absorption | High |

| BBB permeant | Yes |

| P-gp substrate | No |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | Yes |

| CYP3A4 inhibitor | Yes |

Predicted Druglikeness Metrics (e.g., Lipinski, Ghose, Veber, Egan, Muegge)

"Druglikeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely candidate for an orally active drug. nih.gov This assessment is often based on a set of rules derived from the physicochemical properties of known drugs. researchgate.netresearchgate.net

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.gov

Ghose Filter: This filter defines a druglike range for properties such as molecular weight (160-480), molar refractivity (40-130), logP (-0.4 to +5.6), and the total number of atoms (20-70). researchgate.net

Veber's Rule: This rule emphasizes the importance of molecular flexibility for good oral bioavailability, stating that a compound should have ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. chemrevlett.comresearchgate.net

Egan's Rule: This rule uses TPSA and AlogP98 to predict oral absorption. researchgate.net

Muegge's Rule: This is another set of criteria used to identify druglike compounds. researchgate.net

The table below shows the predicted druglikeness metrics for a related compound, 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol. researchgate.net

| Rule | Prediction |

| Lipinski | Yes |

| Ghose | Yes |

| Veber | Yes |

| Egan | Yes |

| Muegge | Yes |

Predicted Water Solubility Parameters (e.g., Log S (ESOL), Log S (Ali), Log S (SILICOS-IT))

Water solubility is a critical physicochemical property that affects a compound's absorption and distribution. rsc.org Several computational models are used to predict the aqueous solubility (Log S) of a compound. researchgate.netnih.gov

ESOL (Estimated Solubility): This model calculates Log S directly from the molecular structure. researchgate.net

Ali's Method: This is another quantitative structure-property relationship (QSPR) model for predicting water solubility. researchgate.net

SILICOS-IT: This is a publicly available set of tools for in silico predictions, including water solubility. researchgate.netresearchgate.net

The predicted water solubility of this compound and related compounds can be classified based on the Log S value. For example, a related compound, 2,6-dichloro-4-nitrophenol (B181596), is described as being insoluble in water. chembk.com The table below presents the predicted water solubility for a related compound.

| Model | Log S | Solubility |

| ESOL | -5.73 | Poorly soluble |

| Ali | -6.54 | Poorly soluble |

| SILICOS-IT | -6.14 | Poorly soluble |

Predicted Collision Cross Section (CCS) values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used in the analysis of small molecules. nih.gov Machine learning models have been developed to predict CCS values from molecular structures, which can aid in the identification of unknown compounds. nih.govresearchgate.netnih.gov These models are often trained on large datasets of experimentally determined CCS values and can achieve high prediction accuracy. researchgate.netnih.gov While specific predicted CCS values for this compound were not found, the methodology exists to make such predictions based on its chemical structure.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties of 2,4-Dichloro-3-methyl-6-nitrophenol and Derivatives

While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of chlorinated phenols and nitrophenols has demonstrated notable antimicrobial activity. For instance, chlorophenols have been widely utilized as agents to inhibit the growth and spread of various microorganisms. researchgate.netmdpi.com The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

The presence of both chloro and nitro groups on the phenol (B47542) ring can enhance the antimicrobial potential. The nitro group, being a strong electron-withdrawing group, can contribute to the molecule's ability to interfere with microbial metabolic pathways. Research on various substituted phenols has shown that the position and nature of the substituents on the aromatic ring play a crucial role in determining the spectrum and potency of their antimicrobial action. Some derivatives have shown moderate to good activity against Gram-positive bacteria, while their effect on Gram-negative bacteria can be more variable. grafiati.com

Antioxidant Potential and Related Mechanisms

The antioxidant potential of phenolic compounds is a well-established area of research, primarily attributed to their ability to scavenge free radicals and chelate metal ions. frontiersin.orgnih.gov The hydrogen-donating ability of the hydroxyl group on the phenol ring is central to this activity. Upon donating a hydrogen atom to a free radical, the phenol is converted into a relatively stable phenoxyl radical, thereby terminating the radical chain reaction.

A study on a related compound, 2,4-dichloro-6-nitrophenol (B1219690), as part of a larger investigation into the genotoxicity of its ammonium (B1175870) salt, did not focus on its antioxidant properties. nih.gov However, the general principles of antioxidant activity in phenolic structures suggest that this compound would possess some level of antioxidant potential, though specific experimental data is needed for confirmation.

Potential Anticancer Activity and Cellular Pathways

The potential for phenolic compounds to exhibit anticancer activity has been an area of significant interest. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer development.

While direct studies on the anticancer activity of this compound are limited, research on other substituted phenols and related compounds provides some insights. For example, some plant-derived phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov The induction of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential is one of the mechanisms by which some compounds induce apoptosis in cancer cells.

| Compound | Cell Line | Observed Effect | Reference |

| 2,4-dichloro-6-aminophenol (DCAP) | V79 cells | Induction of sister chromatid exchanges and micronuclei | nih.gov |

Enzyme Inhibition Studies

Nitrophenols are known to be potent inhibitors of sulfotransferases (SULTs), a family of enzymes that play a crucial role in the detoxification and metabolism of a wide range of compounds, including phenols, steroids, and neurotransmitters. The inhibition of sulfation by nitrophenols has been a subject of detailed investigation.

A prominent example is 2,6-dichloro-4-nitrophenol (B181596) (DCNP), a potent inhibitor of phenol sulfotransferases. Studies have shown that DCNP can selectively inhibit the sulfation of phenolic compounds in vivo. researchgate.net It acts as an alternative substrate for the enzyme, meaning it is itself sulfated, thereby competitively inhibiting the sulfation of other substrates. mdpi.com This competitive inhibition mechanism has been demonstrated in studies using rat liver cytosol, where DCNP was shown to competitively inhibit the sulfation of p-nitrophenol and dopamine. mdpi.com

The inhibitory potency of nitrophenols is influenced by the nature and position of the substituents on the phenol ring. The presence of chloro and nitro groups, as seen in DCNP, significantly contributes to its inhibitory activity. Given the structural similarities, it is highly probable that this compound also acts as an inhibitor of sulfotransferases, although specific kinetic studies would be required to determine its potency and mechanism of inhibition.

| Inhibitor | Enzyme | Substrate | Inhibition Type | Reference |

| 2,6-dichloro-4-nitrophenol (DCNP) | Phenol Sulfotransferase | p-nitrophenol | Competitive | mdpi.com |

| 2,6-dichloro-4-nitrophenol (DCNP) | Phenol Sulfotransferase | Dopamine | Competitive | mdpi.com |

Beyond sulfotransferases, phenolic compounds can interact with a variety of other enzyme systems. The specific inhibitory activities depend on the structure of the compound and the active site of the enzyme. Enzyme inhibition can occur through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition. youtube.com

Pesticides and other environmental chemicals, which can include chlorinated and nitrated phenols, have been shown to inhibit various enzymes. nih.gov The inhibitory effect is often assessed by measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. youtube.com The concentration of the inhibitor that causes a 50% reduction in enzyme activity is known as the IC50 value, which is a common measure of inhibitor potency.

Endocrine Disruption Potency

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the endocrine system, leading to adverse health effects. nih.gov Phenolic compounds, including some chlorophenols, have been identified as potential EDCs.

For example, 2,4-dichlorophenol (B122985) (2,4-DCP), a structural component of the target molecule, has been shown to exhibit estrogenic endocrine disruptor activity. researchgate.netmdpi.com Studies have indicated that 2,4-DCP can affect the endocrine system and alter sexual behavior in animal models. researchgate.netmdpi.com The lipophilic nature of some EDCs allows them to cross cell membranes and potentially interact with hormone receptors. researchgate.net

Other chlorinated compounds, such as dichlorodiphenyltrichloroethane (DDT), are well-documented EDCs that can affect hormone receptor signaling and have been linked to various health issues, including an increased risk of certain cancers. nih.govnih.govmdpi.com These compounds can mimic endogenous hormones or interfere with their synthesis and metabolism. mdpi.com

Impact on Hypothalamic-Pituitary-Gonadal (HPG) Axis in Aquatic Species

Studies on the environmental transformation product, 2,4-dichloro-6-nitrophenol (DCNP), a compound structurally similar to this compound, have demonstrated significant effects on the hypothalamic-pituitary-gonadal (HPG) axis in aquatic species. In a 28-day study, Chinese rare minnows (Gobiocypris rarus) exposed to DCNP exhibited sex-dependent responses, suggesting a disruption of the HPG axis. nih.gov These findings indicate that DCNP can interfere with the normal hormonal signaling pathways that regulate reproduction in fish.

Effects on Vitellogenin (VTG) and Steroid Hormone Levels (Testosterone, Estradiol)

The endocrine-disrupting potential of DCNP is further evidenced by its effects on vitellogenin (VTG) and steroid hormone levels. In the aforementioned study with Chinese rare minnows, exposure to DCNP resulted in a notable decrease in plasma VTG levels in females, while males and juvenile fish showed a considerable increase in VTG. nih.gov Vitellogenin is a precursor to egg yolk protein and its presence in males is a well-established biomarker for estrogenic activity.

Furthermore, plasma testosterone (B1683101) (T) levels were significantly reduced in both adult and juvenile fish exposed to DCNP. nih.gov This was accompanied by an increased estradiol (B170435) (E2) to testosterone ratio, indicating a potential for anti-androgenic activity. nih.gov These alterations in crucial reproductive hormones highlight the potential for DCNP to adversely affect the reproductive health of fish populations.

Interactive Table: Effects of 2,4-Dichloro-6-nitrophenol (DCNP) on Reproductive Endpoints in Chinese Rare Minnows

| Endpoint | Sex | Observation | Reference |

| Plasma Vitellogenin (VTG) | Female | Reduced levels | nih.gov |

| Plasma Vitellogenin (VTG) | Male & Juvenile | Increased levels | nih.gov |

| Plasma Testosterone (T) | Adult & Juvenile | Significantly lower levels | nih.gov |

| Estradiol (E2)/Testosterone (T) Ratio | Adult & Juvenile | Increased ratio | nih.gov |

Histopathological Alterations in Endocrine Tissues (Liver, Gonads)

Histopathological examinations of Chinese rare minnows exposed to DCNP revealed significant alterations in endocrine-related tissues. The liver, a key organ in metabolism and detoxification, showed hypertrophy of hepatocytes and nuclear pyknosis. nih.gov In the gonads, DCNP exposure led to the inhibition of spermatogenesis in the testes and the degeneration of oocytes in the ovaries. nih.gov These tissue-level damages provide physical evidence of the toxic effects of DCNP on the reproductive system of aquatic organisms.

Interactive Table: Histopathological Effects of 2,4-Dichloro-6-nitrophenol (DCNP) in Chinese Rare Minnows

| Tissue | Histopathological Finding | Reference |

| Liver | Hypertrophy of hepatocytes, Nuclear pyknosis | nih.gov |

| Testes | Inhibition of spermatogenesis | nih.gov |

| Ovaries | Degeneration of oocytes | nih.gov |

Genotoxicity Assessments and Metabolite Studies of Related Compounds

The genotoxic potential of compounds related to this compound has been investigated. In vitro studies on 2,4-dichloro-6-nitrophenol ammonium (DCNPA) did not show a positive response for inducing reverse mutations, gene mutations at the HPRT locus, sister chromatid exchanges (SCEs), or micronuclei (MN) in V79 cells. However, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), caused a significant, concentration-dependent increase in SCEs and MN in V79 cells. This indicates that while the parent compound may not be genotoxic, its metabolite can damage DNA and cause chromosomal aberrations.

Metabolism studies of other chloronitrophenols, such as 4-chloro-2-nitrophenol (B165678) (4C2NP), have identified metabolites like 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (B121084) (2AP) in bacterial degradation pathways. These studies highlight the transformation of nitrophenolic compounds in the environment and the potential for their metabolites to exhibit different toxicological profiles than the parent compounds.

Analytical Methodologies for Research and Monitoring

Extraction and Sample Preparation Techniques

The initial and one of the most critical stages in the analysis of 2,4-Dichloro-3-methyl-6-nitrophenol from environmental samples is the extraction and pre-concentration of the analyte. The choice of technique is highly dependent on the sample matrix, with aqueous samples being of primary concern.

Solid Phase Extraction (SPE) is a widely adopted and effective technique for the isolation and concentration of phenolic compounds, including chlorinated and nitrated phenols, from aqueous samples such as river and groundwater. sigmaaldrich.combohrium.com The principle of SPE involves passing the aqueous sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the bulk of the water and other matrix components pass through. The analyte is then eluted with a small volume of an organic solvent.

For compounds like this compound, which possess both polar (hydroxyl and nitro groups) and non-polar (dichlorinated aromatic ring) characteristics, the selection of the appropriate SPE sorbent is critical. Common sorbents for phenol (B47542) extraction include:

Porous Graphitic Carbon (PGC): Effective for a broad range of phenols.

Styrene-Divinylbenzene (SDVB) Polymers: Suitable for retaining non-polar to moderately polar compounds.

Chemically Modified Sorbents: Such as C18-bonded silica (B1680970), which is effective for non-polar compounds.

An automated on-line SPE system coupled with liquid chromatography has been successfully used for the determination of various priority phenols in water samples, achieving detection limits in the nanogram-per-liter range. bohrium.com

Table 1: Typical Solid Phase Extraction Parameters for Phenolic Compounds in Water

| Parameter | Description |

| Sorbent Type | Porous Graphitic Carbon, C18, or Styrene-Divinylbenzene |

| Sample Volume | 50-100 mL |

| Conditioning Solvent | Methanol (B129727) followed by deionized water |

| Elution Solvent | Methanol, Acetonitrile (B52724), or a mixture thereof |

| Elution Volume | 1-5 mL |

This table presents generalized parameters for the SPE of phenolic compounds. Actual conditions may vary depending on the specific application and instrumentation.

Beyond the initial extraction, further sample pre-treatment and clean-up may be necessary to remove co-extracted interfering substances that could affect the accuracy and sensitivity of the subsequent analysis. For complex matrices, techniques such as dispersive SPE (dSPE), commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed for clean-up, particularly for removing lipids and other organic matter. sigmaaldrich.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical separation of this compound from other compounds in the sample extract. Both high-performance liquid chromatography and gas chromatography are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. The separation is based on the partitioning of the analytes between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For this compound, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The detection of the compound after separation is typically achieved using a UV-Vis detector, as the aromatic ring and nitro group provide strong chromophores. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). bohrium.com

Table 2: Illustrative HPLC Conditions for Phenolic Compound Analysis

| Parameter | Description |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with or without acid modifier) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis at a specific wavelength or Mass Spectrometry (MS) |

This table provides a representative set of HPLC conditions. Method development and optimization are essential for specific analytical goals.

Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For polar compounds like phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. epa.gov Common derivatizing agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov

A variety of detectors can be used with GC for the analysis of this compound:

Flame Ionization Detector (FID): A general-purpose detector that responds to most organic compounds. epa.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for chlorinated phenols.

Mass Spectrometry (MS): Provides definitive identification of the compound based on its mass spectrum and allows for highly sensitive and selective quantification.

Table 3: Example GC-MS Parameters for Derivatized Phenols

| Parameter | Description |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient from a low starting temperature to a high final temperature |

| Detector | Mass Spectrometer (MS) in either full scan or selected ion monitoring (SIM) mode |

This table outlines typical GC-MS parameters. The specific conditions will depend on the derivatization method and the target analytes.

Spectroscopic Detection Methods

Spectroscopic methods are integral to the detection and identification of this compound, both in conjunction with chromatographic techniques and as standalone qualitative tools.

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of the compound. The IR spectrum of a similar compound, 2,4-dichloro-6-nitrophenol (B1219690), shows characteristic absorption bands corresponding to the different functional groups present in the molecule. nih.gov These include vibrations of the O-H bond in the phenol group, the C=C bonds of the aromatic ring, the C-Cl bonds, and the N-O bonds of the nitro group.

Application in Environmental Monitoring and Human Biomonitoring

The monitoring of this compound in the environment and in human samples is essential for assessing contamination levels and exposure risks.

Various analytical methods have been developed for the sensitive detection and quantification of nitrophenols in environmental water samples. These methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique. nih.govresearchgate.net To enhance sensitivity and overcome matrix interference, microextraction techniques are frequently employed prior to HPLC analysis. These include surfactant-assisted dispersive liquid–liquid microextraction (SADLLME) and up-and-down-shaker-assisted dispersive liquid–liquid microextraction (UDSA-DLLME). koreascience.kr These methods offer high enrichment factors, good precision, and low limits of detection (LODs). koreascience.kr For instance, studies on four different nitrophenols using these techniques achieved LODs ranging from 0.1 to 2.6 μg L⁻¹. koreascience.kr

Another powerful technique is Diffusive Gradients in Thin Films (DGT), which can be used for in-situ sampling of nitrophenols in industrial wastewaters, followed by HPLC analysis. phmethods.net For the closely related compound 2,4-dichloro-6-nitrophenol (DCNP), photolysis studies utilize HPLC to track its degradation and identify photoproducts in aqueous solutions. nih.gov The anionic form of DCNP, which is prevalent in surface waters, is susceptible to transformation via direct photolysis and reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂). cdc.gov

The table below summarizes the performance of various analytical methods for the determination of nitrophenols in water, which are applicable for the analysis of this compound.

| Analytical Method | Target Analytes | Matrix | LOD | Recovery (%) | Reference |

| SADLLME-UPLC-PDA | 4 Nitrophenols | River, Lake, Field Water | 0.1–2.6 μg L⁻¹ | 93.1–103 | koreascience.kr |

| UDSA-DLLME-UPLC-PDA | 4 Nitrophenols | River, Lake, Field Water | 0.1–2.6 μg L⁻¹ | 90.5–107 | koreascience.kr |

| HPLC-DAD | 3 Nitrophenol Isomers | Municipal Sewage, Surface Water | 0.05 mg L⁻¹ | 78.6–105.2 | researchgate.net |

| HSAC-DGT-HPLC | 3 Nitrophenols | Industrial Wastewater | 4.7–9.7 μg L⁻¹ | 95.2–104.9 | phmethods.net |

| LLLME-HPLC/UV | 3 Nitrophenol Isomers | Lake Water | 0.1 pg mL⁻¹ | 98.6–106.4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Human biomonitoring assesses exposure to chemicals by measuring the parent compound or its metabolites in biological samples like urine or blood. nih.gov For nitrophenols, the parent compounds and their metabolites are key biomarkers of exposure. cdc.gov While no studies have been identified that are specific to this compound, the metabolic pathways and analytical methods for similar compounds provide a strong basis for developing relevant biomarkers.

Upon absorption, nitrophenols undergo Phase I and Phase II metabolism. cdc.gov Phase I reactions can include the reduction of the nitro group to an amino group. Phase II reactions involve conjugation with molecules like glucuronic acid or sulfate (B86663) to form water-soluble metabolites that are readily excreted in urine. cdc.govcdc.gov Therefore, likely biomarkers for this compound exposure would include the unchanged parent compound, its glucuronide and sulfate conjugates, and its reduced form (6-amino-2,4-dichloro-3-methylphenol).

Analytical methods for these biomarkers typically involve extraction from the human specimen (e.g., liquid-liquid extraction from urine), followed by sensitive detection techniques. koreascience.kr Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are powerful tools for this purpose. koreascience.kr For example, a GC-MS method was developed to determine the parathion (B1678463) metabolite, p-nitrophenol, in the urine of factory workers, with a detection limit of 1.0 µg/L. researchgate.net Similarly, an HPLC method was developed and validated for quantifying 3-methyl-4-nitrophenol, a metabolite of fenitrothion, in mice urine with a limit of detection of 0.87 μg/mL. phmethods.net These established methods demonstrate the feasibility of detecting and quantifying specific nitrophenol metabolites in urine as reliable biomarkers of exposure.

Applications and Industrial Research Perspectives

Role as Chemical Intermediate in Organic Synthesis

2,4-Dichloro-3-methyl-6-nitrophenol is a key intermediate in multi-step organic synthesis processes. A significant application is its use in the production of 2,4-dichloro-3-methyl-6-aminophenol, a compound notably used in the photographic industry. tandfonline.com The conversion is typically achieved through the hydrogenation of this compound. tandfonline.com

The synthesis of this compound itself can be achieved through various routes. One practical method involves the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene. tandfonline.comchemicalbook.com This process can yield the desired product in high purity. tandfonline.comtandfonline.com Alternative synthesis pathways have also been explored, starting from materials like 4-chloro-3-methylphenol. google.comchemicalbook.com The compound serves as a precursor for creating other valuable chemicals. For instance, it is a downstream product of compounds like 4-Chloro-3-methylphenol and 4-Nitrotoluene. chemsrc.com

Potential in Agricultural Chemical Development

Research has indicated the potential of chlorinated nitrophenols and their derivatives in the development of agricultural chemicals. While direct data on the application of this compound as a herbicide or pesticide is limited, related compounds have shown such activities. For instance, the related compounds 2,4-dichloro-3-methoxy-6-nitrophenol and 2,6-dichloro-3-methyl-4-nitrophenol (B1608868) have been identified as active herbicides, fungicides, and insecticides. google.com Another related compound, 2,4-Dichloro-6-nitrophenol (B1219690), is known for its use as a pesticide and herbicide. guidechem.com This suggests that this compound could serve as a valuable intermediate in the synthesis of new agrochemicals. The structural features of this compound, including the chlorine and nitro groups on the phenol (B47542) ring, are common in various pesticides.

Use in Dye Chemistry and Textile Industry

In the realm of dye chemistry, phenolic compounds are foundational. While specific applications of this compound in the textile industry are not extensively documented in readily available literature, its chemical structure is indicative of its potential as a precursor or intermediate in the synthesis of certain types of dyes. Nitro compounds are often used in the creation of disperse dyes for synthetic fibers. epa.gov The presence of reactive chlorine atoms and a nitro group on the aromatic ring makes it a candidate for further chemical modification to produce dyestuffs. For example, 2,4-dichloro-3-ethyl-6-nitrophenol (B1631114) is a known important intermediate for color film developers. researchgate.net This highlights the potential for analogous methyl-substituted compounds to have similar applications.

Future Research Directions and Challenges

Unexplored Biological Activities and Therapeutic Potential

The basic structure of 2,4-Dichloro-3-methyl-6-nitrophenol, featuring a phenol (B47542) ring with nitro and chloro substituents, is common to many compounds with significant biological effects. However, the specific biological activities of this particular compound are not well-documented. Future research should prioritize a systematic screening of its potential bioactivities.

Antimicrobial and Herbicidal Properties: Nitroaromatic compounds and chlorinated phenols are known for their antimicrobial and herbicidal properties. encyclopedia.pubencyclopedia.pub For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and other chlorinated phenols are used as antiseptics and fungicides. encyclopedia.pub The presence of both nitro and chloro groups on the phenol ring of this compound suggests a strong possibility of similar activities. Research into its efficacy against various bacterial and fungal strains, particularly drug-resistant pathogens, could reveal novel applications. nih.govnih.govfrontiersin.org Likewise, its potential as a selective herbicide warrants investigation, given the structural parallels to commercial products. encyclopedia.pub

Therapeutic Applications: Phenolic compounds, in general, are a rich source of therapeutic agents, exhibiting antioxidant, anti-inflammatory, and even anticancer properties. nih.govnih.gov While the toxicity of nitroaromatic compounds is a concern, understanding the structure-activity relationship is key. Future studies could explore whether this compound or its derivatives possess any therapeutic potential. This would involve screening for activities such as enzyme inhibition or receptor binding, which are characteristic of many pharmaceutical compounds.

Deeper Mechanistic Understanding of Environmental Fate Processes

The environmental fate of this compound is a critical area of research, as its persistence, mobility, and transformation determine its potential environmental impact. Chlorinated phenols are recognized as environmental pollutants, often originating from industrial activities and the degradation of pesticides. nih.govmedwinpublishers.com

Biodegradation Pathways: The biodegradation of nitrophenols and chlorophenols can occur through various microbial pathways. researchgate.netnih.gov For similar compounds like p-nitrophenol (PNP), degradation can proceed via a hydroquinone (B1673460) or hydroxyquinol pathway. frontiersin.orgnih.gov The presence of chlorine atoms, however, can increase a compound's recalcitrance. cdc.gov Research is needed to identify specific microorganisms (bacteria and fungi) capable of degrading this compound and to elucidate the specific enzymatic reactions and metabolic pathways involved. nih.govnih.gov This includes studying the role of key enzymes like dioxygenases and the sequence of dechlorination and nitro group reduction. nih.gov

Abiotic Degradation: Beyond biological processes, abiotic factors such as photolysis (degradation by light) play a significant role in the environmental fate of nitrophenols. mdpi.com Future studies should investigate the photodegradation rates and products of this compound under various environmental conditions (e.g., in water and soil, in the presence of sensitizers). Understanding these abiotic pathways is essential for developing a complete picture of its environmental persistence.

Development of Advanced Remediation Strategies

Should this compound be identified as a persistent environmental contaminant, effective remediation technologies will be necessary. Research into advanced strategies is crucial for addressing potential contamination of soil and water.

Bioremediation: Bioremediation, which uses microorganisms to break down pollutants, is often considered a cost-effective and environmentally friendly approach. thescipub.comnih.gov Future research should focus on isolating and engineering microbial strains or consortia with enhanced degradation capabilities for this compound. numberanalytics.com This could involve techniques like acclimatization of microbial cultures to increase their tolerance and degradation efficiency. thescipub.com The use of bioreactors, such as fluidized bed bioreactors, could be optimized for treating contaminated wastewater. frontiersin.org

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive radicals to destroy recalcitrant organic pollutants. Techniques like catalytic ozonation and UV/HOCl processes have been applied to other nitrophenols and could be adapted for this compound. mdpi.comacs.org Research should aim to optimize the conditions for these processes to achieve complete mineralization of the compound, while also identifying any potentially harmful byproducts.

Integrated Approaches: Combining different remediation techniques, such as nanoremediation followed by bioremediation, could offer synergistic effects and lead to more efficient cleanup. numberanalytics.com For example, nanoparticles could be used to initially transform the compound into a less toxic and more biodegradable intermediate, which is then completely broken down by microorganisms.

Integrated Computational and Experimental Approaches

Integrating computational modeling with experimental work can accelerate research and provide deeper insights into the properties and behavior of this compound, while reducing reliance on animal testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that predict the biological activity or toxicity of a chemical based on its molecular structure. nih.govresearchgate.net Developing QSAR models for chlorinated nitrophenols could help predict the potential toxicity and bioactivity of this compound and its derivatives. nih.gov These models can identify key structural features that contribute to toxicity, guiding the design of safer chemicals. nih.gov

Molecular Modeling and Simulation: Computational methods like Density Functional Theory (DFT) can be used to understand reaction mechanisms at the molecular level. rsc.org These tools can help predict the degradation pathways of this compound, both biotic and abiotic, and identify likely transformation products. This information is invaluable for focusing experimental efforts and for risk assessment.

Bridging Models and Experiments: A key challenge and future direction is the robust integration of these computational predictions with laboratory experiments. nih.govmdpi.com For instance, predicted degradation products from computational models should be verified experimentally. Similarly, experimental data on toxicity and environmental fate can be used to build and validate more accurate and reliable computational models.

Comprehensive Risk Assessment Frameworks

A forward-looking challenge is to develop a comprehensive risk assessment framework for this compound and its potential environmental transformation products.

Assessing Transformation Products: The degradation of a parent compound can sometimes lead to transformation products that are as toxic, or even more toxic, than the original substance. researchgate.netnih.gov Therefore, a major challenge is to identify the transformation products of this compound and assess their individual risks. acs.org This requires a tiered approach, starting with predictions and progressing to experimental toxicity testing for products of concern. researchgate.net

Exposure and Effects Characterization: A comprehensive risk assessment requires understanding both the potential for exposure and the toxicological effects of the compound. mdpi.comepa.gov Future research must establish the ecotoxicity of this compound across different trophic levels (e.g., algae, invertebrates, fish). epa.gov This data is essential for determining safe environmental concentrations and for understanding the potential impact on ecosystems.

Regulatory Frameworks: The data generated from these research efforts should be used to inform and develop robust regulatory frameworks. This includes establishing guidelines for its use, limits for its presence in the environment, and protocols for managing contamination. The lack of extensive data on many industrial chemical transformation products presents a significant challenge for regulatory bodies, which future research on this compound can help to address. acs.org

Q & A

Q. Limitations :

- Field validation is critical, as lab-derived constants may not capture matrix effects (e.g., organic matter in soil) .

- Contradictions in literature values (e.g., slight variations in Henry’s constants across studies) require sensitivity analysis in models .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer :

Contradictions may arise from:

- Impurities : Use preparative HPLC to isolate the compound and re-analyze .

- Tautomerism : The nitro-phenol group can exhibit keto-enol tautomerism, leading to conflicting NMR signals. Perform variable-temperature NMR or deuterium exchange experiments to resolve .

- Crystallographic validation : If X-ray crystallography is feasible, compare experimental data with computational predictions (e.g., DFT-optimized structures) .

Methodological Tip : Apply constructive falsification (e.g., testing alternative hypotheses for peak assignments) to improve reliability .

Advanced: What reaction mechanisms govern the stability of this compound under varying pH and temperature?

Q. Answer :

- Acidic conditions : Protonation of the nitro group reduces electron withdrawal, slowing hydrolysis. Stability increases below pH 4.

- Alkaline conditions : Deprotonation of the phenol group enhances reactivity, leading to potential nucleophilic aromatic substitution (e.g., Cl⁻ displacement by OH⁻) .

- Thermal degradation : At >200°C, nitro group decomposition may release NOₓ gases. Monitor via thermogravimetric analysis (TGA) coupled with FTIR for gas speciation .

Q. Experimental Design :

- Use kinetic studies (UV-Vis monitoring of degradation rates) to derive Arrhenius parameters.

- Compare with analogues (e.g., 2,6-dichloro-4-nitrophenol) to isolate steric effects from the methyl group .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (due to potential skin/eye irritation from nitro-phenols).

- Ventilation : Use fume hoods to mitigate inhalation risks, as volatility increases at elevated temperatures .

- Waste disposal : Neutralize acidic residues before disposal, and adhere to hazardous waste regulations for chlorinated nitroaromatics .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Q. Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The methyl group sterically hinders the 3-position, directing reactions to the 5- or 6-positions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways.

- Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.